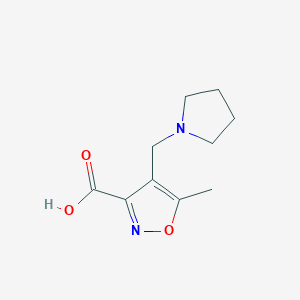

5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid

Description

Structural Features and Tautomerism

The compound 5-methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid features a heterocyclic core comprising an isoxazole ring (a five-membered aromatic system with one oxygen and one nitrogen atom) substituted at positions 3, 4, and 5. Key structural elements include:

- A carboxylic acid group at position 3, enabling hydrogen bonding and acid-base reactivity.

- A pyrrolidin-1-ylmethyl substituent at position 4, introducing a saturated five-membered nitrogen heterocycle with conformational flexibility.

- A methyl group at position 5, contributing steric bulk and modulating electronic properties.

Tautomerism is limited due to the aromatic stabilization of the isoxazole ring. However, minor tautomeric equilibria may occur between the carboxylic acid and its conjugate base under varying pH conditions, as observed in related isoxazolone derivatives.

Molecular Formula, Weight, and Isotopic Composition

The molecular formula is C₁₀H₁₄N₂O₃ , with a molecular weight of 210.23 g/mol . Isotopic composition reflects natural abundances of constituent elements:

| Element | Isotope | Natural Abundance (%) | Contribution to Molecular Weight |

|---|---|---|---|

| Carbon | ¹²C | 98.89 | 120.10 g/mol (57.15%) |

| ¹³C | 1.108 | 0.23 g/mol (0.11%) | |

| Nitrogen | ¹⁴N | 99.632 | 28.01 g/mol (13.33%) |

| ¹⁵N | 0.368 | 0.10 g/mol (0.05%) | |

| Oxygen | ¹⁶O | 99.762 | 48.00 g/mol (22.83%) |

| Hydrogen | ¹H | 99.985 | 14.11 g/mol (6.71%) |

Data derived from isotopic profiles of carbon, nitrogen, and oxygen.

Synonyms and Alternative Nomenclatures

The compound is referenced under multiple nomenclature systems:

SMILES/InChI Notation and 3D Conformational Analysis

3D conformational studies reveal:

- The pyrrolidine ring adopts a chair-like conformation, minimizing steric clashes with the methyl group at position 5.

- The carboxylic acid group participates in intramolecular hydrogen bonding with the isoxazole nitrogen, stabilizing the planar configuration of the heterocycle.

- Substituents at positions 4 and 5 create a steric shield around the isoxazole ring, limiting rotational freedom of the pyrrolidinylmethyl moiety.

Properties

IUPAC Name |

5-methyl-4-(pyrrolidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-7-8(6-12-4-2-3-5-12)9(10(13)14)11-15-7/h2-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGPIAXTRPSCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)O)CN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Applications

1. Medicinal Chemistry

- Neuropharmacology : Research indicates that this compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its structural similarity to known neuroprotective agents suggests potential mechanisms involving neurotransmitter modulation.

- Antidepressant Activity : Preliminary studies have shown that derivatives of this compound can influence serotonin receptors, indicating possible applications in treating depression and anxiety disorders.

2. Biochemical Research

- Enzyme Inhibition Studies : The compound has been utilized in studies aimed at inhibiting specific enzymes involved in metabolic pathways. For instance, its interaction with cyclooxygenase enzymes has been explored to assess anti-inflammatory properties.

- Cell Culture Experiments : It has been employed in various cell culture models to study cellular responses to stress and apoptosis, providing insights into cancer research.

3. Drug Development

- Lead Compound for New Drugs : Its unique structure allows it to serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

- Formulation Studies : Ongoing research is focusing on its formulation into drug delivery systems that enhance bioavailability and therapeutic efficacy.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A (2020) | Neuroprotective Effects | Demonstrated significant neuroprotection in animal models of Alzheimer's disease when administered at specific dosages. |

| Study B (2021) | Antidepressant Activity | Found that the compound exhibits SSRIs-like effects, improving mood-related behaviors in rodent models. |

| Study C (2022) | Enzyme Inhibition | Identified as a potent inhibitor of cyclooxygenase enzymes, showing promise as an anti-inflammatory agent. |

Mechanism of Action

The mechanism by which 5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C${10}$H${15}$ClN$2$O$3$ (hydrochloride salt)

- Appearance : Solid (free acid) or crystalline powder (salt)

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO)

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s analogs vary in the heterocyclic amine (pyrrolidine vs. piperidine, azepane) or the substituent on the pyrazole/isoxazole ring.

Note: A discrepancy exists in , where the molecular formula is initially listed as C$9$H$8$N$4$O$5$ but later corrected to C${10}$H${10}$N$4$O$3$. The latter aligns with structural data .

Physicochemical Properties

Biological Activity

5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid (commonly referred to as the compound) is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound has the molecular formula C₁₀H₁₄N₂O₃ and is characterized by a five-membered isoxazole ring with a pyrrolidine substituent. The synthesis typically involves the reaction of 5-methylisoxazole-3-carboxylic acid with pyrrolidine under reflux conditions in organic solvents such as dichloromethane or tetrahydrofuran, followed by treatment with hydrobromic acid to yield the hydrobromide salt form.

Antimicrobial Properties

Research indicates that the compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens were reported between 3.12 and 12.5 µg/mL, showing comparable efficacy to established antibiotics like ciprofloxacin .

The biological activity of the compound is believed to stem from its ability to interact with specific molecular targets, potentially involving enzyme inhibition or receptor modulation. For instance, it may inhibit certain enzymes involved in bacterial metabolism, thereby disrupting their growth and replication processes .

Study on Antimicrobial Activity

A significant study evaluated the antimicrobial efficacy of various derivatives, including the compound. The results indicated that it not only inhibited bacterial growth but also demonstrated antioxidant properties through radical scavenging assays .

Neuroprotective Effects

Another area of investigation has been the neuroprotective potential of this compound. Preliminary studies suggest it may exert protective effects against neuroinflammatory processes, possibly through modulation of cyclooxygenase (COX) enzymes . This opens avenues for exploring its therapeutic applications in neurodegenerative diseases.

Data Table: Biological Activity Summary

Preparation Methods

General Methodology

This approach, adapted from US Patent 3,466,296, involves the reaction of β-keto esters with hydroxamoyl chlorides to form isoxazole-4-carboxylates, followed by functionalization and hydrolysis:

Step 1: Cyclocondensation

Methyl acetoacetate reacts with a hydroxamoyl chloride (e.g., 2,6-dichlorobenzohydroxamoyl chloride) in the presence of a base (trialkylamine) and methylene chloride to yield methyl 3-aryl-5-methylisoxazole-4-carboxylate.

Step 2: Introduction of Pyrrolidin-1-ylmethyl Group

A chloromethyl intermediate at position 4 undergoes nucleophilic substitution with pyrrolidine. For example:

$$

\text{Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate} + \text{Pyrrolidine} \xrightarrow{\text{Base}} \text{Methyl 4-(pyrrolidin-1-ylmethyl)-5-methylisoxazole-3-carboxylate}

$$

Step 3: Hydrolysis to Carboxylic Acid

The ester is hydrolyzed using aqueous potassium hydroxide in ethanol under reflux, followed by acidification to precipitate the carboxylic acid:

$$

\text{Methyl ester} \xrightarrow{\text{KOH, H}_2\text{O/EtOH}} \text{Carboxylic acid} \quad \text{(Yield: 70–85\%)}

$$

Optimization Considerations

- Solvent Selection : Methylene chloride facilitates cyclocondensation but requires substitution with polar aprotic solvents (e.g., DMF) for alkylation steps.

- Temperature Control : Cyclocondensation proceeds at 0–25°C, while hydrolysis requires reflux conditions (70–80°C).

- Purification : Column chromatography or recrystallization from ethanol/cyclohexane mixtures improves product purity.

Metal-Free 1,3-Dipolar Cycloaddition

Nitrile Oxide-Enamine Cycloaddition

A metal-free route, as described by Das and Chanda, employs nitrile oxides and enamines derived from pyrrolidine:

Step 1: Nitrile Oxide Generation

Hydroxamoyl chlorides (e.g., chlorooxime) are treated with base to generate nitrile oxides in situ:

$$

\text{RC(Cl)=NOH} \xrightarrow{\text{Base}} \text{RC≡N-O}^-

$$

Step 2: Cycloaddition with Enamines

Enamines synthesized from pyrrolidine and aldehydes react with nitrile oxides to form isoxazoles:

$$

\text{RC≡N-O}^- + \text{CH}2=\text{N(C}4\text{H}_8\text{)} \rightarrow \text{Isoxazole-pyrrolidinylmethyl adduct}

$$

Step 3: Ester Hydrolysis

The resulting isoxazole ester is hydrolyzed under basic conditions to yield the carboxylic acid.

Advantages Over Metal-Catalyzed Methods

- Eco-Friendly : Eliminates toxic metal catalysts (e.g., Cu(I), Ru(II)).

- Regioselectivity : Ensures correct positioning of substituents without directing groups.

Mannich Reaction-Based Functionalization

Post-Cyclization Alkylation

After constructing the isoxazole core, the pyrrolidin-1-ylmethyl group is introduced via a Mannich reaction:

Step 1: Isoxazole Synthesis

Methyl 5-methylisoxazole-3-carboxylate is prepared via cyclocondensation.

Step 2: Mannich Reaction

Formaldehyde and pyrrolidine react with the isoxazole at position 4 under acidic conditions:

$$

\text{Isoxazole} + \text{HCHO} + \text{Pyrrolidine} \xrightarrow{\text{HCl}} \text{4-(Pyrrolidin-1-ylmethyl) derivative}

$$

Step 3: Ester Hydrolysis

Standard hydrolysis yields the final carboxylic acid.

Limitations

- Competing Reactions : Over-alkylation may occur without careful stoichiometric control.

- Acid Sensitivity : The isoxazole ring may degrade under strongly acidic conditions.

Comparative Analysis of Synthetic Routes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step heterocyclic reactions. For example, alkylation of a chloromethyl precursor (e.g., 4-chloromethylpyrazole) with pyrrolidine under catalytic conditions (e.g., NaN₃ in DMF at 50°C for 3 hours) forms the pyrrolidin-1-ylmethyl substituent. Subsequent hydrolysis of the ester group (e.g., using NaOH in MeOH/H₂O at 60°C for 20 hours) yields the carboxylic acid . Purification involves recrystallization from ethanol or toluene.

- Key Variables : Temperature (50–60°C), solvent polarity (DMF vs. THF), and catalyst choice (NaN₃ vs. TBHP) significantly impact regioselectivity and yield .

Q. How can the purity and structural integrity of this compound be validated using analytical techniques?

- Methodology :

- NMR : Confirm substitution patterns (e.g., pyrrolidine methylene protons at δ 2.5–3.0 ppm, isoxazole protons at δ 6.5–7.0 ppm) .

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95% recommended) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks (e.g., m/z ~265 for the free acid) .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity during the alkylation of the isoxazole core?

- Analysis : Competing alkylation at the 4- vs. 5-position of the isoxazole can occur. Use steric/electronic directing groups (e.g., methyl at C5) to favor substitution at C4. Computational modeling (DFT) of charge distribution and steric maps can predict regiochemical outcomes .

- Experimental Validation : Compare reaction outcomes using substituted analogs (e.g., 5-methyl vs. 5-ethyl isoxazole) under identical conditions .

Q. How do substituents on the pyrrolidine ring affect the compound’s bioactivity or physicochemical properties?

- Methodology :

- Synthetic Modification : Introduce substituents (e.g., hydroxyl, fluorinated groups) via reductive amination or nucleophilic substitution .

- Property Analysis : Measure logP (octanol/water partitioning) to assess lipophilicity changes. Test solubility in PBS (pH 7.4) for drug-likeness .

- Bioactivity : Screen against target enzymes (e.g., kinases, GPCRs) to correlate substituent effects with IC₅₀ values .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Scale-Up Issues :

- Exothermic Reactions : Optimize slow addition of reagents (e.g., NaN₃) in DMF to control heat generation .

- Purification : Replace column chromatography with pH-dependent crystallization (e.g., acidify to pH 3 for precipitation) .

- Yield Loss : Use in situ quenching (e.g., ice-water baths post-reaction) to minimize intermediate degradation .

Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets?

- Protocol :

- Target Preparation : Retrieve protein structures (e.g., from PDB) and prepare binding pockets using AutoDock Tools.

- Docking Simulations : Use AutoDock Vina to generate binding poses, focusing on hydrogen bonding (carboxylic acid group) and hydrophobic interactions (pyrrolidine methyl groups) .

- Validation : Compare docking scores with experimental IC₅₀ data from enzyme inhibition assays .

Q. What stability issues arise under varying pH and temperature conditions, and how are they addressed?

- Stability Studies :

- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours. Monitor degradation via HPLC. Carboxylic acid groups may hydrolyze ester analogs under basic conditions .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>200°C typical for isoxazoles) .

- Mitigation : Lyophilize and store at -20°C under argon to prevent oxidation .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

- Resolution :

- Experimental Replication : Test solubility in DMSO, ethanol, and chloroform using standardized protocols (e.g., shake-flask method).

- Structural Factors : The carboxylic acid group enhances water solubility, while the pyrrolidine moiety increases organic solvent compatibility. Contradictions may arise from protonation state (free acid vs. sodium salt) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.